3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole
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Overview
Description
3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves multiple steps. One common method involves the reaction of 4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidine with appropriate reagents to introduce the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Similar in structure but contain a triazole ring instead of an oxadiazole ring.
Imidazoles: Another class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms.
Pyrazoles: Contain a five-membered ring with two adjacent nitrogen atoms.
Uniqueness
3-methyl-5-{4-phenyl-1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is unique due to its specific arrangement of functional groups and the presence of both pyrrolidine and oxadiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-17-25-23(30-26-17)22-16-28(15-21(22)18-7-3-2-4-8-18)24(29)19-9-11-20(12-10-19)27-13-5-6-14-27/h2-14,21-22H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBBPAVYGQRSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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